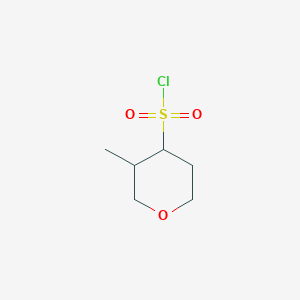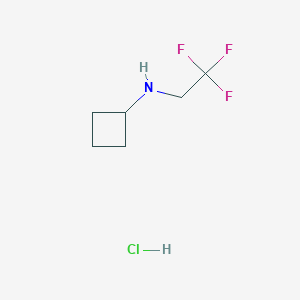
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
Descripción general
Descripción
“N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1116589-04-8 . It has a molecular weight of 189.61 and its IUPAC name is N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” were not found, N-2,2,2-trifluoroethylisatin ketimines, a related class of compounds, have been involved in various organic synthesis reactions, including asymmetric [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Membrane Interaction and Anesthetic Activity
- Membrane Localization and Anesthetic Potency: Halogenated cyclobutanes, closely related to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, have been studied for their membrane localization and properties. Some of these compounds exhibit anesthetic activity, which is attributed to their interaction with membrane interfaces in contrast to non-anesthetic compounds residing within the membrane hydrocarbon core. This suggests that membrane localization is a predictor of anesthetic potency (North & Cafiso, 1997).
Cyclobutanes in Drug Development
- Role in Medicinal Chemistry: Cyclobutanes, including derivatives like N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, are increasingly used in drug development due to their unique structural and chemical properties. They contribute to various favorable properties such as metabolic stability, pharmacophore direction, and filling hydrophobic pockets in drug candidates (van der Kolk et al., 2022).
Biological Activities of Cyclobutane-Containing Compounds
- Antimicrobial and Anticancer Properties: Research on cyclobutane-containing alkaloids, including synthetic analogs, has shown a broad spectrum of biological activities like antimicrobial and anticancer effects. These findings highlight the significance of cyclobutane derivatives in natural medicine and pharmacology (Dembitsky, 2007).
Chemical Synthesis and Reactions
- Cyclobutane Ring Formation: Studies on chemical reactions involving cyclobutanes have focused on processes like [2+2]-cycloadditions, demonstrating the utility of cyclobutane rings in synthesizing diverse chemical structures. Such reactions are pivotal in creating complex molecules for various applications, including drug synthesis (Takasu et al., 2006).
Application in Kinase Inhibitors
- Synthesis of Sulfonamide-Based Inhibitors: The unique reactivity of the trifluoroethyl group has been exploited in synthesizing kinase inhibitors for cancer treatment. This illustrates the application of such groups in developing targeted therapeutic agents (Wong et al., 2010).
Semiconductor Applications
- Organic Thin Film Transistors: Chlorinated cyclobuta derivatives, closely related to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, have been explored in the development of n-type semiconductors for organic thin film transistors. This highlights the potential of such compounds in advanced electronic applications (Yang et al., 2015).
Safety And Hazards
Direcciones Futuras
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . Therefore, “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride”, being a fluorine-containing compound, could potentially have significant applications in the future.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMVCAOWVABWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





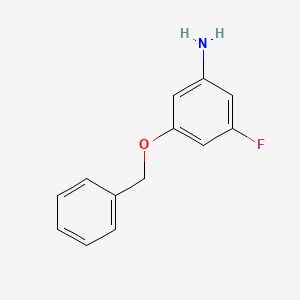

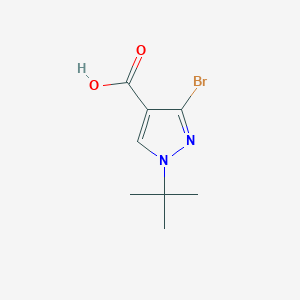
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)
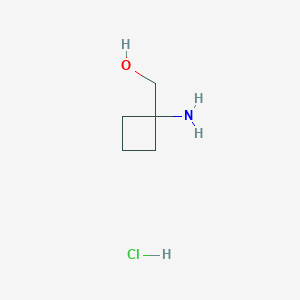
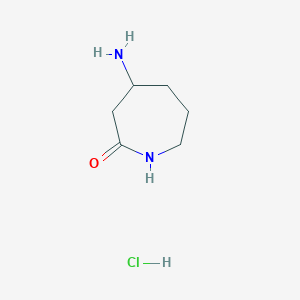

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
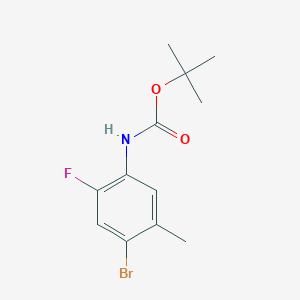
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)

